Methyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Medicinal Chemistry Chemical Biology Halogen Bonding

Protocols requiring a 4-iodopyrazole handle often fail with bromo or chloro analogs due to weaker C-I bond reactivity. This compound directly solves that bottleneck. • Superior leaving group for Sonogashira/Suzuki couplings - lower C-I bond dissociation energy enables higher yields under milder conditions than bromo or chloro analogs. • Enables radioiodination (I-125/I-131) for SPECT imaging or targeted radiotherapy - impossible with non-iodinated analogs. • 98% purity reduces false positives/negatives vs. 95% bromo analog, cutting hit-validation costs and time.

Molecular Formula C10H16IN3O2
Molecular Weight 337.16 g/mol
Cat. No. B13635814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(ethylamino)-4-(4-iodo-1h-pyrazol-1-yl)butanoate
Molecular FormulaC10H16IN3O2
Molecular Weight337.16 g/mol
Structural Identifiers
SMILESCCNC(CCN1C=C(C=N1)I)C(=O)OC
InChIInChI=1S/C10H16IN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3
InChIKeyMRFZUKIYNYAWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate: Technical Baseline


Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate (CAS 1342619-53-7) is a heterocyclic building block featuring a 4-iodopyrazole core linked to an ethylamino-substituted butanoate ester chain. It is classified as a pyrazole derivative and is offered commercially at a standard purity of 98% . Its molecular formula is C₁₀H₁₆IN₃O₂, with a molecular weight of 337.16 g/mol . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research .

Synthetic intermediate for Pd-catalyzed cross-coupling library synthesis
4-iodopyrazole handle with enhanced leaving-group reactivity for Sonogashira / Suzuki-Miyaura reactions
98% purity supports reproducible medicinal chemistry and biological screening workflows
Radioiodination-compatible precursor for SPECT / targeted radiotherapy probe development

Why Generic Analogs Cannot Replace This Iodopyrazole


Substituting this compound with its 4-chloro, 4-bromo, or unsubstituted pyrazole analogs will fundamentally alter downstream synthetic utility and potential biological probe properties. The iodine atom at the 4-position of the pyrazole ring provides a chemically distinct reactivity profile . Its larger atomic radius and weaker C–I bond make it a superior leaving group in cross-coupling reactions compared to C–Br or C–Cl . Furthermore, unlike its non-halogenated counterparts, the iodine substituent enables unique applications such as radioisotopic labeling (e.g., I-125 or I-131) for imaging or targeted radiotherapy studies, which are impossible with methyl or chloro substituents . These intrinsic chemical properties mean that project protocols optimized for an iodo-handle cannot proceed with alternative halogen or non-halogen versions without extensive re-validation of reaction conditions or probe performance.

4-Chloro or 4-bromo analogs exhibit significantly slower oxidative addition rates; C–I bond cleavage enables milder cross-coupling conditions that C–Br/C–Cl cannot match without re-optimization.
Non-halogenated (e.g., 4-H or 3-methyl) pyrazoles lack the iodine halogen-bond donor and steric profile required for eIF4E/eIF4G inhibitor SAR studies; probe performance cannot be replicated.
Commercial bromo analog often listed at 95% purity; batch-to-batch variability and unknown impurities may confound biological assays compared to the 98% iodo compound.

Quantitative Differentiation Evidence


Steric Bulk and C–I Bond Reactivity vs. Other Halogens

The C–I bond in the 4-iodopyrazole group has a bond dissociation energy (BDE) of approximately 57 kcal/mol. This compares to ~77 kcal/mol for the analogous C–Br bond and ~84 kcal/mol for a C–Cl bond in 4-bromo- and 4-chloro-pyrazole comparators. This lower BDE translates to a higher reactivity in palladium-catalyzed oxidative addition, which is the rate-limiting step for cross-coupling reactions [1]. Additionally, the van der Waals radius of iodine is 1.98 Å, compared to bromine (1.85 Å) and chlorine (1.75 Å), creating a distinct steric environment that can influence target binding and molecular recognition [1].

C–I Bond Reactivity
Class-level inference
C–I BDE ~57 kcal/mol; I VdW 1.98 Å
C–Br (analog) ~77 kcal/mol, 1.85 Å
C–Cl (analog) ~84 kcal/mol, 1.75 Å
Aryl halide class data; not measured on this specific compound. Lower BDE predicts faster oxidative addition.
Supports enhanced leaving-group reactivity in Pd-catalyzed cross-coupling
Medicinal Chemistry Chemical Biology Halogen Bonding

Cross-Coupling Efficiency of 4-Iodopyrazoles

A study on the synthesis of alkynyl-substituted pyrazoles demonstrated that Sonogashira coupling of 4-iodopyrazoles with terminal alkynes proceeds under standard conditions (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, Et₃N, THF, 65°C) to provide products in good yields [1]. While specific yields for the target compound's scaffold are not available, the paper confirms the broad applicability of 4-iodopyrazoles in this context. A comparator study on 4-bromopyrazole analogs required higher temperatures or longer reaction times to achieve comparable conversion, with typical yields falling 15-30% lower under identical catalytic conditions [2].

Cross-Coupling Efficiency
Cross-study comparable
Sonogashira with 4-iodopyrazole scaffold feasible at 65°C, 5 mol% Pd
Bromo analogs require 80–110°C or higher catalyst loading; yields 15–30% lower under identical conditions
Inferred from 4-iodopyrazole core studies. Not compound-specific yield data.
Milder conditions and higher projected efficiency for diversity-oriented synthesis
Synthetic Chemistry Cross-Coupling Diversity-Oriented Synthesis

Halogen Bonding Potential in eIF4E/eIF4G Probe Design

A recent patent (US11602526B2) describes pyrazole-based compounds that disrupt the eIF4E/eIF4G interaction, a target for hyperproliferative diseases and autism [1]. The patented scaffold emphasizes the importance of substituents on the pyrazole ring for activity. The 4-iodo substituent on the target compound offers a unique combination of steric bulk and halogen-bonding capability that is absent in 4-methyl or unsubstituted analogs like Methyl 2-(ethylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanoate. While specific IC50 data for the target compound is not publicly disclosed, the patent's structure-activity relationship (SAR) indicates that halogen substitution at the 4-position is critical for modulating the interaction [1].

Halogen-Bond Probe Fit
Class-level inference
4-iodo substituent provides halogen-bond donor capacity and steric bulk matching eIF4E/eIF4G inhibitor pharmacophore (US11602526B2)
No disclosed IC50 for this compound; SAR suggests critical role of halogen at 4-position.
Supports probe design for eIF4E/eIF4G pathway studies; SAR validation ongoing
Oncology Translational Control Chemical Probe

Purity and Physical Form for Reproducible Research

Commercially, Methyl 2-(ethylamino)-4-(4-iodo-1H-pyrazol-1-yl)butanoate is reliably supplied at a certified purity of 98% by multiple vendors . Its calculated LogP is 1.22, and it has an Fsp³ value of 0.6, indicating a favorable balance of solubility and saturation for a lead-like molecule . In contrast, the 4-bromo analog (4-(4-Bromo-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid) is often listed with a purity specification of only 95%, which could introduce batch-to-batch variability in biological assays .

Purity & Reproducibility
Cross-study comparable
Target: 98% purity, LogP 1.22, Fsp³ 0.6
Bromo analog: commonly 95% purity
Supplier specifications from Fluorochem / AKSci. 3% purity gap may influence assay consistency.
Higher purity supports reproducible screening and reduces impurity-related confounding
Quality Control Reproducibility Procurement

Research Applications Based on Differentiated Evidence


Diversity-Oriented Synthesis via Pd-Catalyzed Cross-Coupling

In DOS campaigns where a 4-iodopyrazole core is required as the key functional handle, this compound is the superior starting point. The lower C–I bond dissociation energy, compared to bromo or chloro analogs, enables more efficient and milder Sonogashira or Suzuki-Miyaura couplings, leading to higher reaction yields under standard conditions [1]. Using the iodo compound minimizes the need for reaction optimization, accelerating the construction of compound libraries for biological screening. The 98% purity also ensures fewer side reactions from halogen-containing impurities.

Radiolabeled Probe and Imaging Agent Development

The stable iodine atom at the 4-position makes this compound a versatile precursor for radioiodination. Researchers developing SPECT imaging agents or targeted radiotherapeutics can directly use this scaffold to introduce I-125 or I-131 isotopes. This capability is completely absent in the equivalent chloro, bromo, or methyl analogs, which cannot be simply substituted for iodine in established radiochemistry protocols . The compound's favorable LogP (1.22) further supports its potential for developing brain-penetrant probes .

Halogen Bond-Directed Drug Design and Fragment Screening

The 4-iodo substituent acts as a potent halogen bond donor. In structure-based drug design targeting proteins with a known affinity for halogen interactions (such as the eIF4E/eIF4G interface), this compound provides a unique chemical probe. Its van der Waals radius (1.98 Å) creates a distinct steric and electronic profile that is not achievable with a methyl or unsubstituted pyrazole core, potentially leading to unique binding modes [2]. It can serve as a critical control compound to validate a halogen bond's contribution to binding affinity in an SAR study.

High-Reproducibility Biological Screening

For screening laboratories that require batch-to-batch consistency, this compound's standard commercial purity of 98% offers a significant advantage. When screening for subtle biological phenotypes, the 3% higher purity compared to the 95% purity commonly offered for the 4-bromo analog reduces the likelihood of false positives or negatives stemming from unknown impurities . This directly lowers the cost and time associated with hit validation.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling library synthesis
Iodo leaving-group reactivity
Cross-coupling efficiency under mild conditions
Radioiodination probe development
Iodo substituent for isotope exchange
Radiochemistry protocol compatibility
Halogen-bond SAR studies (eIF4E/eIF4G)
Halogen-bond donor and steric profile
Binding mode validation in target proteins
High-purity screening workflows
98% purity specification
Batch-to-batch consistency in bioassays
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